4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluoropyrimidine, piperazine, and morpholine moieties, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This is followed by the introduction of the piperazine ring and finally the morpholine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol
Uniqueness
What sets 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22FN7O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H22FN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
HCWVOHTUOBFLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.